2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-(1-ethylpropyl)-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-
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Overview
Description
2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-(1-ethylpropyl)-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-(1-ethylpropyl)-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazole ring through cyclization reactions.
- Introduction of the hydroxyl and ester groups via selective functionalization.
- Coupling reactions to assemble the complex backbone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Potential medical applications include its use as a drug candidate for targeting specific biological pathways, given its complex structure and functional groups.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Alteration of metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4,7,12-Tetraazatridecan-13-oic acid derivatives.
- Thiazole-containing compounds.
- Hydroxy and ester-functionalized organic molecules.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
Properties
CAS No. |
165315-17-3 |
---|---|
Molecular Formula |
C39H52N6O5S2 |
Molecular Weight |
749.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-pentan-3-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C39H52N6O5S2/c1-6-29(7-2)37-42-31(24-51-37)22-45(5)38(48)44-35(26(3)4)36(47)41-30(18-27-14-10-8-11-15-27)20-34(46)33(19-28-16-12-9-13-17-28)43-39(49)50-23-32-21-40-25-52-32/h8-17,21,24-26,29-30,33-35,46H,6-7,18-20,22-23H2,1-5H3,(H,41,47)(H,43,49)(H,44,48)/t30-,33-,34-,35-/m0/s1 |
InChI Key |
GDPWDNJJVZDXAY-RONNFESSSA-N |
Isomeric SMILES |
CCC(CC)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CCC(CC)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
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